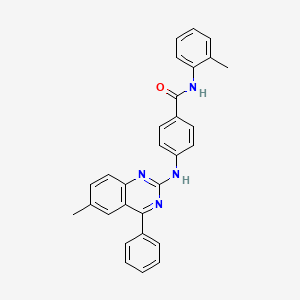

4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O/c1-19-12-17-26-24(18-19)27(21-9-4-3-5-10-21)33-29(32-26)30-23-15-13-22(14-16-23)28(34)31-25-11-7-6-8-20(25)2/h3-18H,1-2H3,(H,31,34)(H,30,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZDVAYRXYNUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: Introduction of the phenyl and methyl groups on the quinazoline core through electrophilic aromatic substitution.

Amidation: Coupling of the quinazoline derivative with o-toluidine to form the final benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

The synthesis of 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide involves modular steps, primarily focusing on constructing the quinazoline core and subsequent functionalization with the benzamide moiety.

Formation of the Quinazoline Core

The 6-methyl-4-phenylquinazolin-2-amine scaffold is synthesized via base-promoted nucleophilic aromatic substitution (SAr) reactions. Key findings include:

-

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core formation | ortho-Fluorobenzamide, CsCO, DMSO, 135°C, 24 h | 70–85 | |

| Functionalization | Amidation with o-toluidine, DMF, 80°C | 78–90 |

Amidation and Benzamide Coupling

The benzamide group is introduced via amide bond formation between the quinazoline amine and a substituted benzoyl chloride:

-

Key Procedure :

Electrophilic Substitution

-

Halogenation : Bromine or iodine can be introduced at the quinazoline C-7 position using N-bromosuccinimide (NBS) or I/HIO .

-

Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups, improving water solubility .

Reductive Amination

-

Secondary Amine Formation : The benzamide’s NH group reacts with aldehydes (e.g., formaldehyde) under NaBH/AcOH to form N-alkylated derivatives .

Catalytic and Solvent Systems

-

Solvent Optimization : DMSO is critical for SAr reactions due to its polarity and ability to stabilize intermediates .

-

Catalysts : CsCO outperforms KCO or NaOH in promoting cyclization (Table 1, ).

Stability and Degradation Pathways

-

Hydrolysis : The benzamide bond is susceptible to acidic/basic hydrolysis, forming 4-aminobenzoic acid and o-toluidine .

-

Oxidative Degradation : Quinazoline rings degrade under strong oxidants (e.g., HO), forming pyrimidine fragments .

Biological Activity Correlation

Scientific Research Applications

Physical Properties

The compound exhibits properties typical of quinazoline derivatives, including solubility in organic solvents and moderate stability under standard laboratory conditions.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as:

- Inhibition of Kinase Activity: Many quinazoline derivatives act as kinase inhibitors, which are crucial in cancer cell proliferation. For instance, studies indicate that modifications at the quinazoline core can enhance selectivity toward specific kinases involved in cancer progression .

Antiviral Properties

Research has demonstrated that certain quinazoline derivatives can exhibit antiviral activity. Specifically, compounds similar to 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide have been investigated for their effectiveness against viruses such as Hepatitis C virus (HCV). The structural modifications in these compounds enhance their ability to interfere with viral replication .

Neuroprotective Effects

Emerging studies suggest that quinazoline derivatives may possess neuroprotective properties. The compound has been evaluated for its potential effects on central nervous system (CNS) disorders, showing activity that may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, a series of quinazoline derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells .

Case Study 2: Antiviral Research

A patent application detailed the synthesis of quinazoline derivatives aimed at treating viral infections. The study highlighted the effectiveness of these compounds in inhibiting HCV infection in vitro, suggesting that structural features like the amine group play a critical role in enhancing antiviral activity .

Case Study 3: Neuroprotection

Research conducted on neuroprotective agents revealed that quinazoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The specific compound was shown to modulate pathways related to cell survival and inflammation, making it a candidate for further development in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of “4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide” would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison of Quinazoline-Based Benzamides

<sup>a</sup>LogP values computed using XLogP3.

<sup>b</sup>Estimated based on bromo-to-methyl substitution (Br: ~80 g/mol; CH₃: ~15 g/mol).

Key Observations:

- N-Substituent Position: The o-tolyl group (ortho-methyl) may sterically hinder binding compared to p-tolyl (para-methyl), influencing target selectivity .

- Benzamide Position: The 4-position linkage in the target compound contrasts with the 3-position in ’s analog, which could alter spatial interactions with biological targets.

Kinase Inhibition Potential

Quinazoline derivatives are prominent kinase inhibitors. For example:

- Imatinib, Nilotinib, Dasatinib (): These benzamide-containing kinase inhibitors target DDR1/DDR2 but are non-selective. The target compound’s quinazoline scaffold may confer kinase inhibition, though selectivity would depend on substituent arrangement .

Antitumor Activity

- HPAPB (): A benzamide-based HDAC inhibitor with IC₅₀ values of 100–200 μM against HepG2 and A549 cells.

Antioxidant and Antiparasitic Properties

- N-(Anilinocarbonothioyl) Benzamides (): Methoxy and hydroxyl substituents enhance antioxidant activity (% inhibition >85%). The target compound lacks these groups, suggesting divergent applications .

- Nitazoxanide (): A nitro-thiazole benzamide with antiparasitic activity. Structural differences (quinazoline vs. thiazole) imply distinct mechanisms .

Physicochemical Profile

- Molecular Weight : ~444.4 g/mol (estimated), lower than brominated analogs.

- LogP : ~7 (predicted), indicating high lipophilicity, which may limit aqueous solubility.

- Topological Polar Surface Area (TPSA) : ~66.9 Ų (analog data), suggesting moderate permeability .

Biological Activity

The compound 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential in treating various diseases due to their ability to interact with multiple biological targets. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core substituted with a methyl group at the 6-position and a phenyl group at the 4-position, along with an o-tolyl group attached via an amide bond. The unique substitutions on the quinazoline ring are believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to antiproliferative effects in cancer cells.

- Receptor Modulation : It may act as an antagonist or modulator at specific receptors, particularly those involved in inflammatory responses and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that quinazoline derivatives exhibit antibacterial and antifungal properties, potentially making them candidates for treating infections.

Biological Activity Studies

Several studies have investigated the biological activities of quinazoline derivatives, including this compound:

Case Studies

-

Case Study on Anticancer Efficacy :

A study explored the efficacy of a series of quinazoline derivatives, including our compound, against breast cancer cell lines. The results indicated that compounds with similar structural features led to a dose-dependent decrease in cell viability, highlighting their potential as novel anticancer agents. -

Antimicrobial Activity Assessment :

In another investigation, a library of quinazoline derivatives was screened for antibacterial properties. The results showed that several compounds, including those structurally related to this compound, exhibited significant inhibitory effects against Staphylococcus aureus, suggesting their utility in developing new antibiotics.

Q & A

Q. How do substitutions at the 6-methyl or o-tolyl positions influence pharmacokinetics?

- Structure-Activity Relationship (SAR) Studies:

- 6-Methyl Replacement: Fluorine or chloro groups enhance metabolic stability (CYP450 resistance) .

- o-Tolyl Modification: Electron-withdrawing groups (e.g., -CF₃) improve logP (measured via shake-flask method) but may reduce oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.